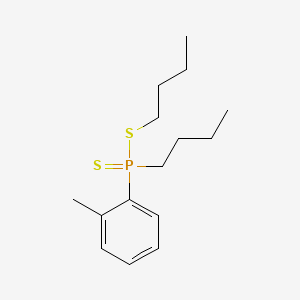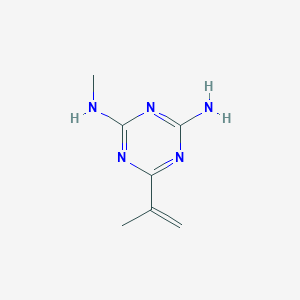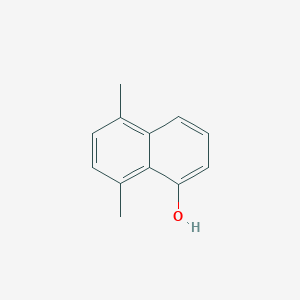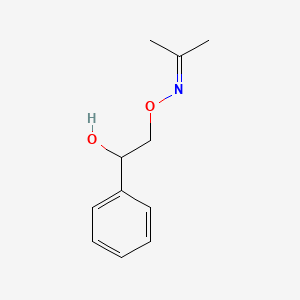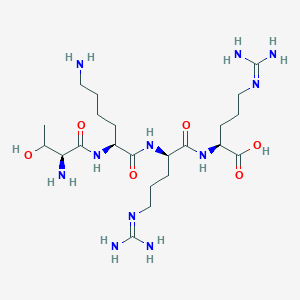
Tuftsin, arg(3)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Tuftsin is released from the Fc fragment of IgG through the action of two enzymes: tuftsin-endocarboxypeptidase and carboxypeptidase β . The synthetic preparation of tuftsin and its analogs can be achieved through liquid phase methods . The process involves the sequential addition of amino acids to form the tetrapeptide chain, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Tuftsin undergoes various chemical reactions, including oxidation and reduction. It can form reactive oxygen compounds such as superoxide (O2−) and hydrogen peroxide (H2O2) without the need for particle phagocytosis . The formation of these compounds is a rapid response to different concentrations of tuftsin . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the conversion of tuftsin into its reactive forms .
Applications De Recherche Scientifique
Tuftsin has a wide range of scientific research applications, particularly in the fields of immunology, medicine, and biology. It has been shown to stimulate phagocytosis and pinocytosis in various phagocytic cells, including neutrophils and macrophages . Tuftsin also enhances the motility and chemotaxis of neutrophils, promoting their movement towards infection sites . Additionally, tuftsin has been studied for its potential therapeutic applications against SARS-CoV-2 infection, as it can bind to ACE2 and NRP1 receptors, preventing the binding of the virus’s spike protein .
Mécanisme D'action
Tuftsin exerts its effects by binding to specific receptors on the surface of phagocytic cells, leading to the activation of various intracellular signaling pathways . This binding enhances the phagocytic activity of neutrophils and macrophages, promoting the uptake and destruction of pathogens . Tuftsin also shifts the immune response from a pro-inflammatory to an anti-inflammatory state by modulating the activity of T helper cells and microglia . This shift involves the upregulation of anti-inflammatory cytokines and the downregulation of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Tuftsin is unique in its ability to stimulate phagocytic activity and modulate the immune response. Similar compounds include Thr-Gln-Pro-Arg (TQPR), which is found in mouse IgG1, and other tetrapeptides with similar sequences . These compounds share some structural similarities with tuftsin but may differ in their specific biological activities and receptor binding affinities .
Propriétés
Numéro CAS |
75929-73-6 |
|---|---|
Formule moléculaire |
C22H45N11O6 |
Poids moléculaire |
559.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H45N11O6/c1-12(34)16(24)19(37)32-13(6-2-3-9-23)17(35)31-14(7-4-10-29-21(25)26)18(36)33-15(20(38)39)8-5-11-30-22(27)28/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12?,13-,14+,15-,16-/m0/s1 |
Clé InChI |
AMIKVPDNIWPWNL-AQBKWJQSSA-N |
SMILES isomérique |
CC([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
SMILES canonique |
CC(C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


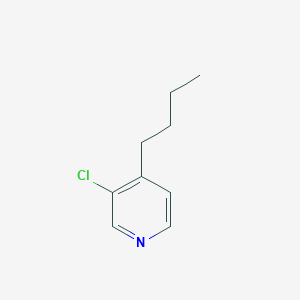
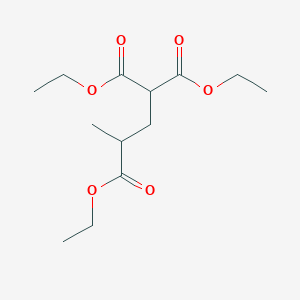
![Benzoic acid, 4-[(trimethylsilyl)carbonyl]-, methyl ester](/img/structure/B14454016.png)
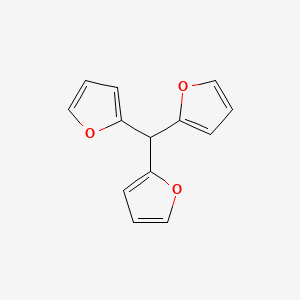
![({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid](/img/structure/B14454022.png)
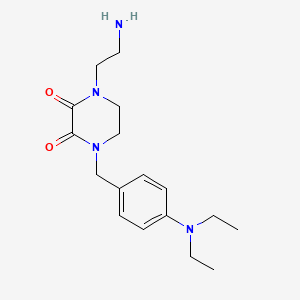
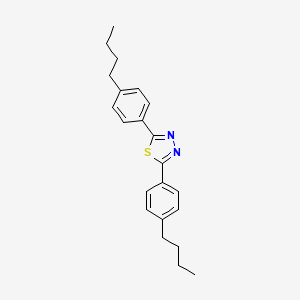
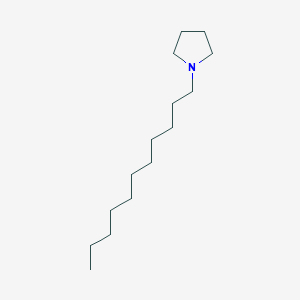
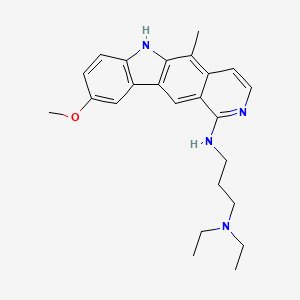
![9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane](/img/structure/B14454048.png)
